REACTION_CXSMILES
|
[C:1](OC(C)COC)(=O)C.C([O-])(=O)CCCCCCCCCCC.C([O-])(=O)CCCCCCCCCCC.C([Sn+2]CCCC)CCC.O=C=NC1CC(C)(C)[CH2:57][C:52]([CH3:62])([CH2:53][N:54]=[C:55]=O)[CH2:51]1.[C:63]([O:66][CH2:67][CH2:68][CH2:69]C)(=[O:65])[CH3:64]>C(OCC)(=O)C.C(O)(=O)C>[CH3:1][C:68]1([CH3:69])[CH2:55][N:54]2[C:63]([CH3:64])([O:65][CH2:51][C:52]([CH3:62])([CH3:57])[CH2:53]2)[O:66][CH2:67]1 |f:1.2.3|
|
Name
|
3,3,6,6,8a-pentamethyl-tetrahydro-1,8-dioxa-4a-aza-napthalenes
|
Quantity
|
8.48 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.84 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(COC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC
|
Name
|
solution
|
Quantity
|
68.66 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C
|
Name
|
|
Quantity
|
4.35 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0.36 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture and stirred
|
Type
|
CUSTOM
|
Details
|
to give coatings of ˜4 mils in thickness
|
Type
|
WAIT
|
Details
|
At one day the coating had
|
Duration
|
1 d
|
Type
|
WAIT
|
Details
|
At 30 days the coating had
|
Duration
|
30 d
|
Type
|
CUSTOM
|
Details
|
of 59° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
CC1(COC2(OCC(CN2C1)(C)C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |